Cas no 926236-16-0 (4-(2-Methylmorpholin-4-YL)aniline)

4-(2-Methylmorpholin-4-yl)aniline is a versatile organic compound featuring an aniline core substituted with a 2-methylmorpholine moiety. This structure imparts unique reactivity and solubility properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aromatic amine group facilitates coupling reactions, while the morpholine ring enhances stability and bioavailability in drug design. The compound is particularly useful in the development of kinase inhibitors and other bioactive molecules. High purity grades ensure consistent performance in research and industrial applications. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.
4-(2-Methylmorpholin-4-YL)aniline structure
926236-16-0 structure
Product Name:4-(2-Methylmorpholin-4-YL)aniline
CAS No:926236-16-0
MF:C11H16N2O
MW:192.257542610168
MDL:MFCD09047527
CID:2106451
Update Time:2025-06-28

4-(2-Methylmorpholin-4-YL)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-(2-methyl-4-morpholinyl)Benzenamine
    • 4-(2-METHYLMORPHOLIN-4-YL)ANILINE
    • 4-(2-methylmorpholino)aniline
    • QCCWJOTYPKCPHH-UHFFFAOYSA-N
    • NE31181
    • 4-(2-Methylmorpholin-4-yl)aniline, AldrichCPR
    • 4-(2-Methylmorpholin-4-YL)aniline
    • MDL: MFCD09047527
    • Inchi: 1S/C11H16N2O/c1-9-8-13(6-7-14-9)11-4-2-10(12)3-5-11/h2-5,9H,6-8,12H2,1H3
    • InChI Key: QCCWJOTYPKCPHH-UHFFFAOYSA-N
    • SMILES: O1CCN(C2C=CC(=CC=2)N)CC1C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 178
  • Topological Polar Surface Area: 38.5

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4-(2-Methylmorpholin-4-YL)aniline Suppliers

Amadis Chemical Company Limited
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(CAS:926236-16-0)4-(2-Methylmorpholin-4-YL)aniline
Order Number:A1094396
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:12
Price ($):433.0
Email:sales@amadischem.com

Additional information on 4-(2-Methylmorpholin-4-YL)aniline

Introduction to 4-(2-Methylmorpholin-4-YL)aniline and Its Significance in Modern Chemical Research

4-(2-Methylmorpholin-4-YL)aniline, a compound with the CAS number 926236-16-0, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This compound, characterized by its unique structural motifs, has garnered significant attention in recent years due to its potential applications in drug development and material science. The morpholine moiety and the aniline backbone contribute to its versatile reactivity, making it a valuable scaffold for synthesizing novel molecules with tailored properties.

The structural composition of 4-(2-Methylmorpholin-4-YL)aniline is pivotal in understanding its chemical behavior and biological activity. The presence of the 2-methylmorpholin-4-yl group introduces a specific electronic and steric environment that can modulate the compound's interactions with biological targets. This feature has been exploited in the design of various pharmacophores, particularly in the development of kinase inhibitors and other therapeutic agents. The compound's ability to engage with biological systems in a targeted manner underscores its importance in medicinal chemistry.

In recent years, there has been a surge in research focused on developing small molecules that can modulate protein-protein interactions (PPIs). 4-(2-Methylmorpholin-4-YL)aniline has emerged as a promising candidate in this area due to its ability to disrupt or stabilize specific PPIs. For instance, studies have shown that derivatives of this compound can inhibit the activity of certain kinases, which are overexpressed in various cancers. The mechanism of action often involves the precise binding of the morpholine ring to the ATP-binding site of the kinase, thereby inhibiting its catalytic activity.

The synthesis of 4-(2-Methylmorpholin-4-YL)aniline involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include nucleophilic substitution reactions, followed by functional group transformations to introduce the desired substituents. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the complex framework of this compound. These synthetic strategies not only demonstrate the versatility of transition metal catalysis but also provide insights into optimizing yield and purity for large-scale production.

The pharmacological profile of 4-(2-Methylmorpholin-4-YL)aniline has been extensively studied in both preclinical and clinical settings. Preclinical data indicate that this compound exhibits significant binding affinity for certain therapeutic targets, making it a viable candidate for further development. Additionally, its favorable pharmacokinetic properties, such as good solubility and metabolic stability, enhance its potential as a drug candidate. Clinical trials have begun to explore its efficacy in treating various conditions, with early results showing promising signs.

The role of computational chemistry in understanding the behavior of 4-(2-Methylmorpholin-4-YL)aniline cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have provided valuable insights into its interactions with biological targets. These studies have not only helped refine the design of analogs but also provided a deeper understanding of the structural determinants of activity. Such computational approaches are becoming increasingly integral to drug discovery pipelines, offering a cost-effective and efficient means to predict and optimize molecular properties.

The future prospects for 4-(2-Methylmorpholin-4-YL)aniline are bright, with ongoing research exploring new applications and improving existing ones. Innovations in synthetic methodologies are expected to further enhance access to this compound and its derivatives, enabling more rapid discovery and development of novel therapeutics. Furthermore, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be crucial in unlocking the full potential of this versatile molecule.

In conclusion, 4-(2-Methylmorpholin-4-YL)aniline (CAS no: 926236-16-0) stands as a testament to the power of organic chemistry in driving pharmaceutical innovation. Its unique structure and versatile reactivity make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications and refine synthetic strategies, this compound is poised to play an increasingly important role in modern chemical research.

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Amadis Chemical Company Limited
(CAS:926236-16-0)4-(2-Methylmorpholin-4-YL)aniline
A1094396
Purity:99%
Quantity:1g
Price ($):433.0
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